molecular formula C14H17N3O2 B11855574 tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

Cat. No.: B11855574
M. Wt: 259.30 g/mol
InChI Key: WIPUHYCXEZWRLF-SXGWCWSVSA-N
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Description

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate is a synthetic carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked to a Schiff base moiety (methylideneamino) at the 6-position of an indole ring. The Z-configuration of the imine bond (C=N) is critical for its stereochemical identity, influencing its reactivity and interactions in biological systems. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of small-molecule inhibitors targeting enzymes like histone deacetylases (HDACs) or kinases . The indole scaffold is pharmacologically significant due to its prevalence in bioactive molecules, enabling π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9-

InChI Key

WIPUHYCXEZWRLF-SXGWCWSVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an indole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its indole moiety, which is a common structure in many drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to its biological activity, including potential anticancer and antimicrobial properties.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate involves its interaction with biological targets, such as enzymes and receptors. The indole moiety allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its indole-Schiff base-Boc triad. Below is a comparison with analogous tert-butyl carbamates:

Compound Core Structure Substituents/Modifications CAS Number Key Features
tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate Indole Z-configured methylideneamino, Boc group Not provided Aromatic indole, stereospecific imine
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane Hydroxy group, stereospecific (1R,2S) 1330069-67-4 Hydrogen-bonding capability
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl group, rigid bicyclic framework Not provided High rigidity, potential for crosslinking
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine cis-3-methyl, Boc group 473839-06-4 Conformational constraint
tert-butyl (2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-2-oxoethyl)carbamate Indole + oxoethyl chain 4-methoxybenzyl, oxoethyl spacer Not provided Low synthetic yield (2%), extended linker

Key Observations :

  • Aromatic vs.
  • Stereochemical Complexity : The Z-imine configuration in the target compound contrasts with cis/trans stereochemistry in cyclopentyl or piperidine derivatives, impacting binding specificity .
  • Rigidity vs. Flexibility : Bicyclo[2.2.2]octane derivatives are conformationally rigid, whereas the indole-Schiff base allows planar conjugation but retains rotational freedom at the imine bond.
Physicochemical Properties
  • Lipophilicity : The tert-butyl group enhances lipophilicity across all analogs. However, polar substituents (e.g., hydroxy in CAS 1330069-67-4 ) increase aqueous solubility.
  • Stability : The Z-imine bond in the target compound may exhibit lower hydrolytic stability compared to saturated analogs (e.g., piperidine derivatives ). Fluorinated derivatives (e.g., CAS 1268520-95-1 ) show improved metabolic stability.

Biological Activity

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate is a chemical compound categorized within the class of hydrazinecarboxylates, featuring an indole moiety that is significant in various biological and pharmaceutical applications. The compound's molecular formula is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molecular weight of approximately 259.30 g/mol. Its structure allows for interactions with biological targets, potentially modulating enzyme activity and cellular signaling pathways.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. The indole structure is known for its capability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to active sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
  • Alteration of Signaling Pathways : By binding to receptors, it can alter downstream signaling pathways, potentially impacting cell proliferation, apoptosis, and other critical cellular functions.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : Research has indicated that compounds with indole derivatives often exhibit significant antitumor properties. For instance, studies on similar indole-based compounds showed promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds similar in structure have demonstrated antimicrobial activity against a range of pathogens. The presence of the indole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth .
  • Neuroprotective Effects : Some studies suggest that indole derivatives can offer neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor potential of various indole derivatives, this compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated an IC50 value comparable to known anticancer agents, suggesting significant cytotoxicity towards tumor cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) that was effective in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeMechanismObserved EffectsReference
AntitumorInduction of apoptosisInhibition of tumor cell growth
AntimicrobialDisruption of bacterial cell wallsEffective against multiple pathogens
NeuroprotectiveModulation of neurotransmittersReduction in oxidative stress

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